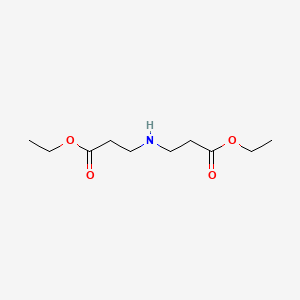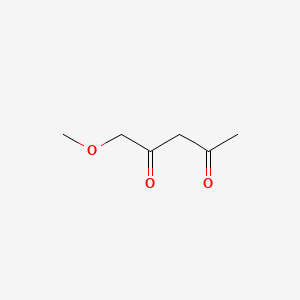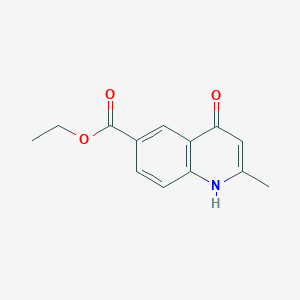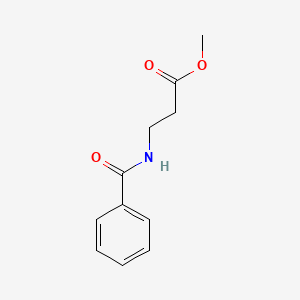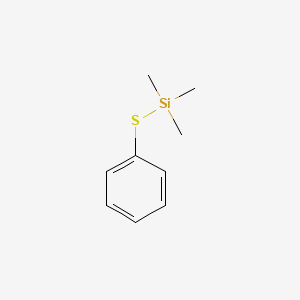
Trimethyl(phenylthio)silane
Overview
Description
Trimethyl(phenylthio)silane, also known as TMS, is a chemical compound composed of three methyl groups and one phenylthio group attached to a silicon atom. This compound is widely used in many scientific and industrial applications due to its unique properties. It is a colorless liquid at room temperature, has a low vapor pressure, and is relatively non-toxic. In addition, it is an excellent solvent for a variety of organic compounds and is highly reactive.
Scientific Research Applications
Modular Synthesis of Functionalized Benzosiloles
Trimethylstannyllithium, related to trimethyl(phenylthio)silane, promotes the cyclization of (o-alkynylphenyl)silane into a 3-stannylbenzosilole. This process involves an addition to the triple bond followed by intramolecular cyclization. The resulting compounds, like phenylene-bis(benzosilole), show promising electronic properties for use in organic light emitting devices and organic photovoltaic cells (Ilies et al., 2008).
Silicon-Carbon Bonding Studies
A study of trimethyl(phenylethynyl)silane, closely related to trimethyl(phenylthio)silane, provides insights into silicon-carbon bonding. This research, conducted via 13C Fourier transform NMR, adds to the understanding of the interactions between silicon and carbon atoms in compounds (Levy et al., 1972).
Conversion of Methylene Acetals to Bromoformates
Trimethyl(phenylthio)silane has been used to transform methylene acetals into bromoformates. This conversion proceeds via a radical pathway under mild conditions, demonstrating the chemical versatility of this compound (Maegawa et al., 2017).
As a Precursor in Chemical Vapor Deposition
Trimethyl(phenyl)silane is used in the synthesis and purification process for chemical vapor deposition (CVD). Its properties like volatility and thermal stability make it a suitable precursor for producing dielectric films of hydrogenated silicon carbide (Ermakova et al., 2015).
Organometallic Reactions
Trimethylphenylthiosilane, closely related to trimethyl(phenylthio)silane, is effective in catalyzing the addition of benzenethiol to various unsaturated systems. This demonstrates its potential in organometallic chemistry and catalysis (Ricci et al., 1977).
properties
IUPAC Name |
trimethyl(phenylsulfanyl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14SSi/c1-11(2,3)10-9-7-5-4-6-8-9/h4-8H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJMQFIRIMMSSRW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)SC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14SSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0063523 | |
| Record name | Phenylthiotrimethylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0063523 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Clear colorless liquid; [Sigma-Aldrich MSDS] | |
| Record name | Phenylthiotrimethylsilane | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/21473 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Phenylthiotrimethylsilane | |
CAS RN |
4551-15-9 | |
| Record name | [(Trimethylsilyl)thio]benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4551-15-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phenylthiotrimethylsilane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004551159 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzene, [(trimethylsilyl)thio]- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Phenylthiotrimethylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0063523 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Phenylthiotrimethylsilane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.652 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Phenylthiotrimethylsilane | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4854JD2EEB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does Trimethyl(phenylthio)silane facilitate the conversion of methylene acetals to bromoformates?
A1: Trimethyl(phenylthio)silane, in conjunction with N-bromosuccinimide (NBS), enables the transformation of methylene acetals into their corresponding bromoformates. This reaction proceeds through a radical pathway. [] This method offers a new approach to synthesizing bromoformates, valuable intermediates in organic synthesis.
Q2: Can you describe a specific application of Trimethyl(phenylthio)silane in the synthesis of sulfides?
A2: Trimethyl(phenylthio)silane serves as a convenient sulfur source for synthesizing aryl methyl and aryl phenyl sulfides. Reacting it with arenediazonium tetrafluoroborates produces the desired sulfides. [] This method offers a straightforward route to these important organic compounds.
Q3: What is the role of Trimethyl(phenylthio)silane in catalyzing the addition of benzenethiol to unsaturated systems?
A3: Trimethyl(phenylthio)silane acts as a catalyst in the addition of benzenethiol to various unsaturated systems like isocyanates, isothiocyanates, and activated double and triple bonds. [] It demonstrates superior catalytic activity compared to its tin and lead counterparts. The mechanism doesn't involve the formation of an insertion product, but rather a 1:1 adduct between the catalyst and the unsaturated system, which then reacts with benzenethiol.
Q4: Are there examples of Trimethyl(phenylthio)silane being used in the synthesis of complex molecules?
A4: Yes, Trimethyl(phenylthio)silane has been successfully employed in the preparation of diphenylphosphido- and phenylthio-bridged dinuclear platinum(II) complexes. [, ] This highlights its versatility in constructing complex organometallic compounds with potential applications in catalysis and materials science.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




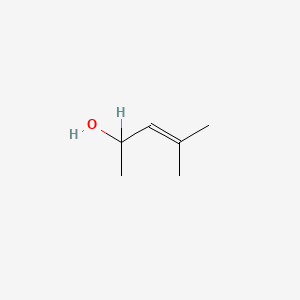

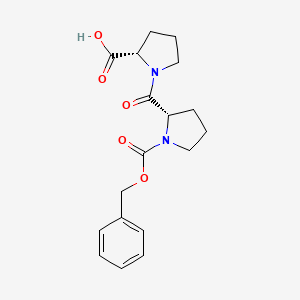
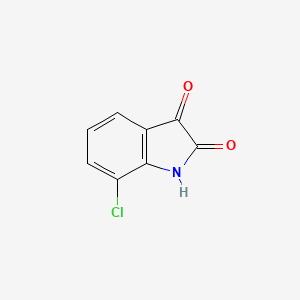
![2-[[2-[[2-(2-Aminopropanoylamino)acetyl]amino]-3-hydroxypropanoyl]amino]pentanedioic acid](/img/structure/B1582881.png)
